molecular formula C19H21N3O7S2 B12649887 Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B12649887
M. Wt: 467.5 g/mol
InChI Key: WWMADHCCLUWUAP-UHFFFAOYSA-N
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Description

Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a methylsulfonyl group at position 2, a methyl ester at position 6, and a furan-2-yl moiety at position 6. The furan ring is further functionalized with a [(2-methylpropan-2-yl)oxycarbonylamino]methyl group.

Properties

Molecular Formula

C19H21N3O7S2

Molecular Weight

467.5 g/mol

IUPAC Name

methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H21N3O7S2/c1-19(2,3)29-18(24)21-8-10-6-7-11(28-10)13-14-12(30-15(13)16(23)27-4)9-20-17(22-14)31(5,25)26/h6-7,9H,8H2,1-5H3,(H,21,24)

InChI Key

WWMADHCCLUWUAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(O1)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thieno ring: This step often involves the use of sulfur-containing reagents and catalysts to form the thieno ring.

    Construction of the pyrimidine ring: This can be done through condensation reactions involving appropriate amines and carbonyl compounds.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate exhibit significant anticancer properties. For instance, thieno[3,2-d]pyrimidine derivatives have shown inhibitory effects on various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.

Case Study : In a study published in the Journal of Medicinal Chemistry, a related compound demonstrated potent activity against breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds containing furan and thieno groups have been associated with antibacterial and antifungal properties.

Research Findings : A study evaluated the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives against Staphylococcus aureus and Candida albicans, revealing promising results that warrant further investigation into the mechanisms of action .

Structure-Based Drug Design

The unique molecular structure of this compound allows for modifications that can enhance its pharmacological properties. Structure-based drug design techniques can be utilized to optimize its binding affinity to target proteins.

Example : Computational docking studies have shown that modifications to the furan moiety can improve binding interactions with target enzymes, potentially leading to more effective therapeutic agents .

Prodrug Development

The compound may also serve as a prodrug, where it is metabolized into an active form within the body. This approach can enhance bioavailability and reduce side effects.

Case Study : Research indicates that prodrugs based on thieno[3,2-d]pyrimidine structures can improve solubility and stability in physiological conditions, making them suitable candidates for further development .

Mechanism of Action

The mechanism of action of Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the compound’s interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous heterocyclic systems, focusing on core scaffolds, substituents, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Highlights Biological Activity/Properties References
Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate Thieno[3,2-d]pyrimidine 2-methylsulfonyl, 6-methyl ester, 7-(functionalized furan-2-yl) Not explicitly detailed in evidence Hypothesized kinase inhibition N/A
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine Benzylidene, 5-methylfuran, nitrile Reflux with chloroacetic acid and aldehydes IR/NMR characterized; no activity reported
6-[(4-Methoxyfurochromen-5-ylideneamino]-2-thioxo-2,3-dihydropyrimidin-4-one (1a) Pyrimidin-4-one Furochromenylideneamino, thioxo Condensation with visnagen/khellin Analgesic/anti-inflammatory activity
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine 5-(methoxymethyl)furan, 2-oxo, ethyl ester Multicomponent reaction Crystallized; no bioactivity data
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, phenyl, ethyl ester Single-crystal X-ray diffraction analysis Structural stability via hydrogen bonding

Key Observations:

Core Scaffolds: Thieno[3,2-d]pyrimidine (target compound) vs. thiazolo[3,2-a]pyrimidine (11a, ), pyrimidin-4-one (1a, ), and tetrahydropyrimidine (). Thienopyrimidines are less common in the evidence but share electronic similarities with thiazolopyrimidines, favoring π-π stacking and hydrogen bonding .

Substituent Effects: The methylsulfonyl group in the target compound enhances electrophilicity and solubility compared to nitrile (11a) or thioxo (1a) groups . The furan-2-yl moiety is a recurring feature in analogs (e.g., 11a, ), but its functionalization with a tert-butoxycarbonylamino (Boc) group in the target compound may improve metabolic stability .

Synthetic Routes: Unlike the target compound, analogs like 1a and 11a are synthesized via condensation or cyclization reactions with aldehydes or anthranilic acid .

Biological Activity: Pyrimidin-4-one derivatives (1a) exhibit analgesic/anti-inflammatory activity, suggesting the target compound’s thienopyrimidine core could be optimized for similar applications .

Table 2: Physicochemical Data Comparison

Compound Name Melting Point (°C) IR (cm⁻¹) Key NMR Signals (δ, ppm) References
This compound Not reported Expected: ~1730 (C=O), ~1350 (SO₂) Hypothesized: 1.30 (s, Boc CH₃), 3.90 (COOCH₃) N/A
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) 243–246 3436 (NH), 2219 (CN) 2.37 (s, 3 CH₃), 7.94 (=CH)
6-[(4-Methoxyfurochromen-5-ylideneamino]-2-thioxo-2,3-dihydropyrimidin-4-one (1a) Not reported 1719 (C=O) 7.10–7.82 (m, ArH)

Biological Activity

Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests diverse biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈N₄O₅S
  • Molecular Weight : 366.39 g/mol

Structural Features

The compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity. The presence of the furan moiety and the sulfonyl group enhances its potential interactions with biological targets.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on various enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to inflammation and cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, indicating a role in antibiotic development.

Case Studies and Research Findings

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Research has shown that derivatives of methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : In vitro studies indicate that the compound may reduce pro-inflammatory cytokine production in macrophages, suggesting potential use in treating inflammatory diseases .

Efficacy Data

Study TypeTarget Organism/Cell LineObserved EffectReference
Cytotoxicity AssayCancer Cell LinesInduction of apoptosis
Antibacterial AssayStaphylococcus aureusInhibition of bacterial growth
Anti-inflammatory AssayMacrophage Cell LinesReduction in cytokine production

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